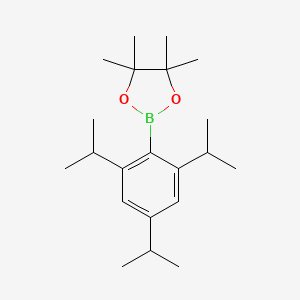![molecular formula C7H4BrF2N3 B12067583 6-Bromo-3-(difluoromethyl)imidazo[1,2-A]pyrazine](/img/structure/B12067583.png)
6-Bromo-3-(difluoromethyl)imidazo[1,2-A]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-3-(difluoromethyl)imidazo[1,2-A]pyrazine is a heterocyclic compound that features a fused imidazo-pyrazine ring system. This compound is of significant interest in the fields of organic synthesis and medicinal chemistry due to its unique structural properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(difluoromethyl)imidazo[1,2-A]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-bromo-3-(difluoromethyl)pyridine with suitable reagents to form the imidazo[1,2-A]pyrazine core. The reaction conditions often involve the use of strong bases and solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow chemistry techniques and automated synthesis platforms.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-3-(difluoromethyl)imidazo[1,2-A]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the ring.
Cyclization Reactions: Further cyclization can occur to form more complex fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides, often in the presence of a base such as potassium carbonate.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Applications De Recherche Scientifique
6-Bromo-3-(difluoromethyl)imidazo[1,2-A]pyrazine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new pharmaceuticals, particularly in the design of anti-cancer and anti-infective agents.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for drug discovery.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving nitrogen-containing heterocycles.
Mécanisme D'action
The mechanism of action of 6-Bromo-3-(difluoromethyl)imidazo[1,2-A]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases or other enzymes involved in cell signaling pathways, thereby modulating cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Bromo-3-(difluoromethyl)imidazo[1,2-a]pyridine
- 6-Bromo-3-(difluoromethyl)imidazo[1,2-a]pyrimidine
- 6-Bromo-3-(difluoromethyl)imidazo[1,2-a]pyrazole
Uniqueness
6-Bromo-3-(difluoromethyl)imidazo[1,2-A]pyrazine is unique due to its specific substitution pattern and the presence of both bromine and difluoromethyl groups. These features confer distinct electronic and steric properties, making it a valuable scaffold for the development of novel compounds with potentially enhanced biological activities .
Propriétés
Formule moléculaire |
C7H4BrF2N3 |
|---|---|
Poids moléculaire |
248.03 g/mol |
Nom IUPAC |
6-bromo-3-(difluoromethyl)imidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C7H4BrF2N3/c8-5-3-13-4(7(9)10)1-12-6(13)2-11-5/h1-3,7H |
Clé InChI |
LOSNNVPPIIFTNM-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N2C=C(N=CC2=N1)Br)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-[2-[2-[(4,6-Diamino-1,3,5-triazin-2-yl)sulfanyl]ethoxy]ethylsulfanyl]-1,3,5-triazine-2,4-diamine](/img/structure/B12067517.png)

![1-[2-(9-aminononanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B12067530.png)

![1-[(2-Aminophenyl)thio]-3-[3-(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B12067537.png)






![1,1'-[Ethane-1,2-diylbis(iminoethane-2,1-diyl)]bisimidazolidine-2,4-dione](/img/structure/B12067595.png)
